N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Marker Evaluation
A novel radioligand, closely related to the chemical structure of interest, has been described for its high affinity in binding to the Translocator protein (TSPO). TSPO is significantly upregulated in activated microglia, serving as a biomarker for neuroinflammation. The first examination of this ligand in human subjects using PET imaging indicates its potential for evaluating increased TSPO expression, suggesting its application in neuroinflammatory and neurodegenerative disease research (Endres et al., 2009).
Environmental Exposure Assessment
Studies on the exposure to organophosphorus and pyrethroid pesticides in different populations highlight the importance of monitoring environmental exposure to various chemicals, including potential metabolites of the compound . Such research helps in understanding the extent of exposure in general populations and developing public health policies for chemical regulation and use (Babina et al., 2012).
Pharmacokinetics and Metabolism Studies
Investigations into the metabolism, excretion, and pharmacokinetics of related compounds, such as INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, offer insights into the metabolic pathways, absorption rates, and excretion patterns of similar chemical entities. These studies are crucial for understanding the drug's behavior in the human body, guiding dosing and administration strategies for therapeutic use (Shilling et al., 2010).
Toxicokinetic and Exposure Characterization
Research into the toxicokinetics and exposure characterization of pyrethroids in human populations, including the variability of urinary biomarkers, provides valuable data on the exposure levels, absorption, metabolism, and elimination of similar compounds. Such studies are essential for assessing human exposure to environmental chemicals and their potential health effects, guiding public health recommendations and safety regulations (Lin et al., 2020).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-13(2)22-21(24-20(12)28)26-18(10-15(25-26)14-8-9-14)23-19(27)11-30-17-7-5-4-6-16(17)29-3/h4-7,10,14H,8-9,11H2,1-3H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIDYABNZWBIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135892171 |
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